molecular formula C19H21NO4 B2530412 2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate CAS No. 1794854-76-4

2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate

Cat. No. B2530412
CAS RN: 1794854-76-4
M. Wt: 327.38
InChI Key: PASHHVQTNAGMEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the context of synthesis, the papers describe several methods for creating carboxylic acid derivatives and related compounds. For instance, alkylation of methyl 4-hydroxybenzoate with poly(ethylene glycol) derivatives has been used to prepare benzoic acid derivatives with potential for further functionalization . Another study reports the synthesis of a Schiff base through the condensation of a 1,2,4-triazole derivative with a formylphenyl methoxybenzoate, which could be analogous to the synthesis of other benzoate compounds . These methods could potentially be adapted for the synthesis of "2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate" has been characterized using various spectroscopic techniques. For example, the characterization of a novel benzoate compound was achieved using FT-IR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopies . Density functional theory (DFT) was also employed to assess the optimized molecular structure and vibrational frequencies, which could be relevant for the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate," but they do provide insights into the reactivity of related compounds. For example, the thermolysis of a 1,3,4-oxadiazoline derivative leads to a cascade of reactions involving carbenes and other intermediates . This suggests that the compound of interest may also undergo complex reactions under certain conditions, which would be important to investigate in a comprehensive analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are discussed in the papers, including their antioxidant activities, spectroscopic properties, and thermodynamic characteristics . The Schiff base compound exhibited good antioxidant activity and nonlinear optical (NLO) properties, which could be indicative of the properties of "2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate" . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid provides information on the potential physical and chemical properties of methoxybenzoic acid derivatives .

Scientific Research Applications

Synthesis of Carboxylic Acid Functionalized Poly(ethylene glycol)

A study by Sedlák et al. (2008) explores the alkylation of methyl 4-hydroxybenzoate with α-methoxy-ω-methanesulfonylpoly(ethylene glycol) to prepare 4-poly(ethylene glycol)oxybenzoic acids. These compounds serve as precursors for creating acylaminonitriles, which further cyclize and hydrolyze to yield acylamino acids with potential applications in material science and polymer chemistry (Sedlák et al., 2008).

Polymer Synthesis and Characterization

Costa and Patrickios (1999) reported on the synthesis of α-hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate, indicating a methodology for creating mono- and difunctional methacrylate polymers. These materials have significant potential for forming star polymers and model networks, highlighting their relevance in advanced polymer design and nanotechnology (Costa & Patrickios, 1999).

Synthesis of 2H-Pyran-2-ones

Kočevar et al. (1992) discussed the synthesis of 2H-pyran-2-ones from 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, showcasing a method for generating fused pyran-2-ones. This study illustrates the chemical versatility of oxazolone derivatives and their utility in creating complex organic structures, which can be foundational in pharmaceutical research and synthetic organic chemistry (Kočevar et al., 1992).

Encapsulation of Complexes in Zeolites

Ghorbanloo and Alamooti (2017) reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The study not only highlights innovative catalytic materials but also emphasizes the importance of catalyst recovery and reuse in green chemistry and sustainable industrial processes (Ghorbanloo & Alamooti, 2017).

Novel Synthesis Methods

Alvarez-Ibarra et al. (1989) described a one-pot synthesis of 2-methylthio-1,3-oxazoles, offering a novel method with high selectivity and easy access to the reagents. This research contributes to the development of efficient synthetic pathways for heterocyclic compounds, which are crucial in drug development and agricultural chemistry (Alvarez-Ibarra et al., 1989).

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 4-methoxy-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-12-16(23-2)8-9-17(14)19(22)24-13-18(21)20-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASHHVQTNAGMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Phenylethyl)carbamoyl]methyl 4-methoxy-2-methylbenzoate

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